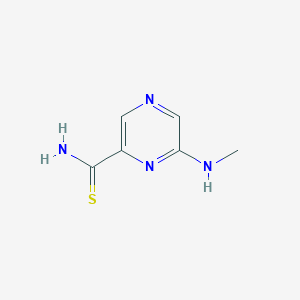
6-(Methylamino)pyrazine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)pyrazine-2-carbothioamide, also known as MAPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)pyrazine-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have a protective effect on cells by reducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have a protective effect on the liver and kidneys by reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Methylamino)pyrazine-2-carbothioamide in lab experiments is its low toxicity, making it a safer alternative to other chemical compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(Methylamino)pyrazine-2-carbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of research, such as materials science, are also promising avenues for future study.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various areas of scientific research. Its antimicrobial, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of 6-(Methylamino)pyrazine-2-carbothioamide involves the reaction of 6-chloro-2-pyrazinecarbothioamide with methylamine under specific conditions. The resulting product is a white crystalline powder with a molecular formula of C6H8N4S.
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)pyrazine-2-carbothioamide has been studied extensively for its potential applications in various areas of scientific research. It has been found to possess antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
66996-92-7 |
|---|---|
Molekularformel |
C6H8N4S |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
6-(methylamino)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C6H8N4S/c1-8-5-3-9-2-4(10-5)6(7)11/h2-3H,1H3,(H2,7,11)(H,8,10) |
InChI-Schlüssel |
NKPMBHGWKFGYLR-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CN=C1)C(=S)N |
Kanonische SMILES |
CNC1=NC(=CN=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



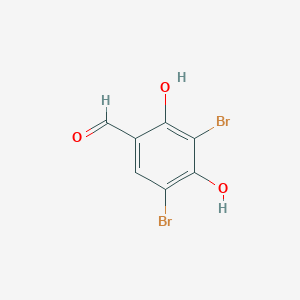
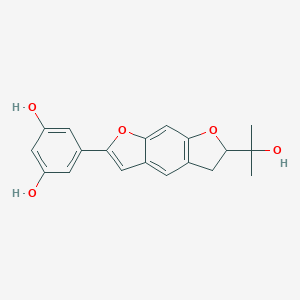
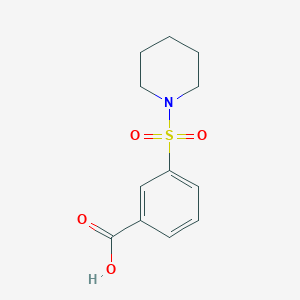
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)

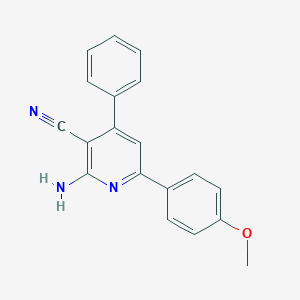

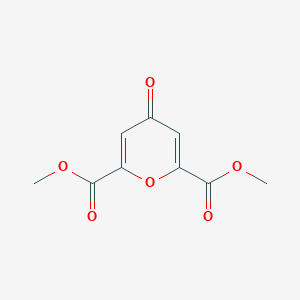
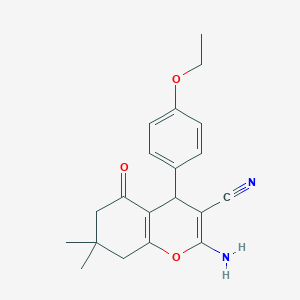


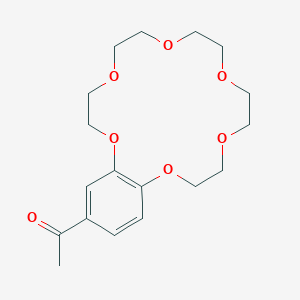
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)